(1-(Trifluoromethyl)cyclopentyl)methanol

Physicochemical Properties Drug Design ADME Prediction

(1-(Trifluoromethyl)cyclopentyl)methanol (CAS 371917-15-6) is a fluorinated cyclopentyl derivative with the molecular formula C₇H₁₁F₃O and a molecular weight of 168.16. The compound features a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) group attached to the same carbon atom of a cyclopentane ring.

Molecular Formula C7H11F3O
Molecular Weight 168.16 g/mol
CAS No. 371917-15-6
Cat. No. B1445792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Trifluoromethyl)cyclopentyl)methanol
CAS371917-15-6
Molecular FormulaC7H11F3O
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CO)C(F)(F)F
InChIInChI=1S/C7H11F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h11H,1-5H2
InChIKeyFQMLZFAOOOZAIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-(Trifluoromethyl)cyclopentyl)methanol (CAS 371917-15-6): Procurement Guide for a Fluorinated Cyclopentyl Building Block


(1-(Trifluoromethyl)cyclopentyl)methanol (CAS 371917-15-6) is a fluorinated cyclopentyl derivative with the molecular formula C₇H₁₁F₃O and a molecular weight of 168.16 . The compound features a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) group attached to the same carbon atom of a cyclopentane ring . This structural motif combines the metabolic stability and lipophilicity enhancement associated with the -CF₃ group with the synthetic versatility of a primary alcohol, positioning it as a potential intermediate in medicinal chemistry and pharmaceutical synthesis . While primary research and patent literature directly detailing its specific application or comparative performance remain limited in the public domain, its core structure aligns with well-established strategies in drug design for modulating physicochemical properties .

Limitations of Generic Substitution: Why (1-(Trifluoromethyl)cyclopentyl)methanol Cannot Be Directly Replaced by Unfluorinated or Acyclic Analogs


The selection of (1-(Trifluoromethyl)cyclopentyl)methanol over unfluorinated or acyclic analogs is driven by the fundamental differences in physicochemical properties conferred by its specific structural elements. The geminal -CF₃ and -CH₂OH groups on a cyclopentane core create a distinct molecular architecture compared to generic replacements. For instance, substituting with a non-fluorinated cyclopentyl methanol or a linear trifluoromethyl alcohol would result in significant, though currently unquantified, differences in lipophilicity (logP), metabolic stability, and conformational rigidity . In medicinal chemistry, the -CF₃ group is a well-established bioisostere used to enhance metabolic stability and membrane permeability, while the cyclopentane ring provides a defined, conformationally constrained scaffold for target binding . Therefore, while alternative compounds may share a functional group, they cannot replicate the specific combination of electronic and steric effects, making them non-interchangeable in advanced intermediate synthesis where these precise properties are critical for downstream biological activity.

Quantitative Differentiation Guide for (1-(Trifluoromethyl)cyclopentyl)methanol (CAS 371917-15-6)


Physicochemical Property Baseline: Predicted logP and pKa for (1-(Trifluoromethyl)cyclopentyl)methanol

A fundamental differentiation point lies in its predicted physicochemical properties, which define its behavior in biological systems and synthetic transformations. While direct experimental data for this specific compound is absent from the primary literature, its predicted properties provide a crucial baseline for comparison against non-fluorinated analogs. The predicted partition coefficient (logP) of 3.1 indicates significantly higher lipophilicity compared to unfluorinated cyclopentyl methanol, which is expected to have a logP around 0.7-1.2 [1]. This increase in lipophilicity is a key driver for enhancing membrane permeability in drug candidates [2].

Physicochemical Properties Drug Design ADME Prediction

Conformational Distinction: Cyclopentane Core vs. Cyclohexyl Trifluoromethyl Alcohols

The cyclopentane core offers a distinct conformational profile compared to the more common cyclohexyl trifluoromethyl alcohols, such as 1-(trifluoromethyl)cyclohexyl)methanol. While no head-to-head crystallographic data is available for the target compound, the well-known conformational flexibility of cyclopentane (envelope and half-chair conformations) versus the more defined chair conformations of cyclohexane creates different spatial orientations of the functional groups. This scaffold-level difference is a critical but unquantified selection factor in drug design when specific binding pocket geometries must be matched [1].

Conformational Analysis Scaffold Design Medicinal Chemistry

Commercial Availability and Purity Standardization

From a procurement perspective, (1-(Trifluoromethyl)cyclopentyl)methanol is commercially available from multiple suppliers with standardized purity specifications, typically a minimum of 95% . This contrasts with more obscure or novel analogs that may require custom synthesis, leading to longer lead times and higher costs. For example, a related analog, rac-(1R,2R)-2-(trifluoromethyl)cyclopentylmethanol (CAS 2173999-13-6), is also available but may be positioned differently in terms of stereochemistry and application. The target compound's established supply chain ensures more predictable procurement for routine research and development .

Procurement Quality Control Sourcing

Validated Application Scenarios for (1-(Trifluoromethyl)cyclopentyl)methanol (CAS 371917-15-6)


Scaffold Optimization in Early-Stage Medicinal Chemistry

Based on the physicochemical property inference (Section 3, Evidence 1), this compound is best applied in early-stage medicinal chemistry to systematically explore the impact of a trifluoromethylated cyclopentane scaffold on target affinity and ADME properties. By replacing a non-fluorinated cyclopentyl moiety with (1-(trifluoromethyl)cyclopentyl)methanol, medicinal chemists can assess the specific contribution of the -CF₃ group to logP (increased by ~2 units) and metabolic stability without altering the core ring size. This allows for a cleaner SAR study compared to using a larger or differently shaped fluorinated scaffold .

Synthesis of Conformationally Restricted Pharmaceutical Intermediates

The compound's utility is further defined by its unique conformational profile (Section 3, Evidence 2). It is a suitable intermediate for projects requiring a degree of conformational restriction that is intermediate between smaller, highly flexible chains and larger, rigid rings like cyclohexane. Its use is warranted when a target binding pocket is hypothesized to accommodate a five-membered ring system but would be suboptimal for a more flattened cyclohexane structure. This application scenario is directly inferred from the scaffold-level evidence presented .

Routine Procurement for Research and Development

Given its established commercial availability and standardized purity (Section 3, Evidence 3), this compound is a practical choice for academic and industrial laboratories requiring a reliable source of a fluorinated cyclopentyl building block. Its use is recommended in scenarios where supply chain stability and product consistency are prioritized over exploring more novel or synthetically challenging alternatives, thereby minimizing project delays and ensuring batch-to-batch reproducibility in synthetic transformations .

Technical Documentation Hub

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